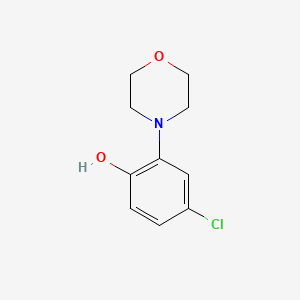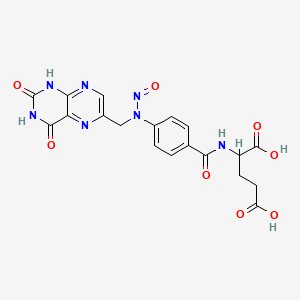
L-Glutamic acid, N-(4-(nitroso((1,2,3,4-tetrahydro-2,4-dioxo-6-pteridinyl)methyl)amino)benzoyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pteridine ring, a nitroso group, and a benzoyl group. This compound is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common method includes the reaction of pteridine derivatives with nitroso compounds under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group to form amines.
Substitution: The benzoyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Scientific Research Applications
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pteridine ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methopterin: Similar in structure but with different functional groups.
N-nitroso-folic acid: Shares the nitroso group but has a different overall structure.
N-nitroso-mefanamic acid: Another nitroso compound with distinct chemical properties.
Uniqueness
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid is unique due to its combination of a pteridine ring, nitroso group, and benzoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
53421-16-2 |
|---|---|
Molecular Formula |
C19H17N7O8 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N7O8/c27-13(28)6-5-12(18(31)32)22-16(29)9-1-3-11(4-2-9)26(25-34)8-10-7-20-15-14(21-10)17(30)24-19(33)23-15/h1-4,7,12H,5-6,8H2,(H,22,29)(H,27,28)(H,31,32)(H2,20,23,24,30,33) |
InChI Key |
KFMRVHJXQLOMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=O)N3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)


![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
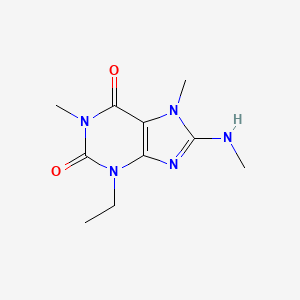
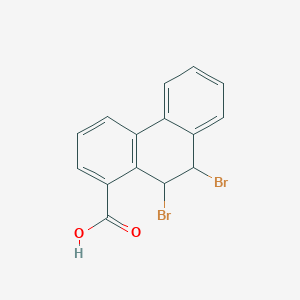
![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

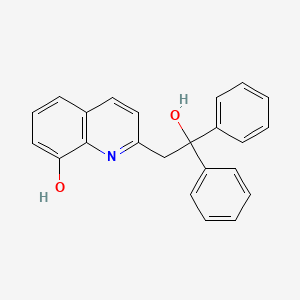
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)

